Ponesimod: A Deep Dive into its Structure, Chemical Properties, and Signaling Pathways
Ponesimod: A Deep Dive into its Structure, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a small molecule drug approved for the treatment of relapsing forms of multiple sclerosis (MS). Ponesimod's mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their reversible sequestration in lymph nodes. This prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive MS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, signaling pathways, and key experimental methodologies used to characterize ponesimod.
Chemical Structure and Properties
Ponesimod is a derivative of the 2-imino-thiazolidin-4-one scaffold. Its chemical structure is characterized by a central thiazolidinone ring system with three key substituents that contribute to its selective binding and pharmacological activity.
Chemical Structure:
IUPAC Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Molecular Formula: C₂₃H₂₅ClN₂O₄S
Molecular Weight: 460.97 g/mol
The table below summarizes the key physicochemical properties of ponesimod.
| Property | Value | Reference |
| Appearance | White to light yellowish powder | |
| Melting Point | Information not publicly available (redacted in FDA documents) | |
| Boiling Point (Predicted) | 658.0 ± 65.0 °C at 760 Torr | |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |
| logP (Octanol-Water Partition Coefficient) | 4.6 | |
| pKa | Information not publicly available | |
| Solubility | - Insoluble in water- Soluble in DMSO (up to 90 mg/mL) and Ethanol (up to 92 mg/mL)- Sparingly soluble in aqueous buffers |
Signaling Pathways and Mechanism of Action
Ponesimod's therapeutic effect is primarily mediated through its selective interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.
Ponesimod's Interaction with the S1P1 Receptor
The signaling cascade is initiated by the binding of ponesimod to the S1P1 receptor on the surface of lymphocytes. This binding acts as an initial agonist, triggering a transient activation of the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor. This process of receptor downregulation renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This functional antagonism effectively traps lymphocytes, reducing their numbers in the peripheral circulation and consequently their infiltration into the CNS.
Caption: Ponesimod's mechanism of action on lymphocytes.
Downstream Signaling of the S1P1 Receptor
The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating cell survival, proliferation, and migration. Studies have shown that the downstream effects of ponesimod on lymphocytes are primarily mediated through the MAPK/ERK and PI3K-Akt pathways.
Caption: Downstream signaling pathways of the S1P1 receptor.
Experimental Protocols
The characterization of ponesimod's pharmacological profile involves a series of in vitro and in vivo assays. Below are the methodologies for key experiments.
S1P1 Receptor Binding Assay
Objective: To determine the binding affinity of ponesimod to the S1P1 receptor.
Methodology: A compensated interferometric reader (CIR)-based binding assay is utilized.
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Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged human S1P1 receptors and vector-transfected control cells are sonicated to prepare nanovesicles.
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Binding Reaction: The S1P1-containing nanovesicles are incubated with increasing concentrations of ponesimod for one hour.
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Detection: The binding of ponesimod to the S1P1 receptor is measured using a compensated interferometric reader, which detects changes in the refractive index upon binding.
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Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which represents the affinity of ponesimod for the S1P1 receptor.
Receptor Internalization Assay
Objective: To assess the ability of ponesimod to induce the internalization of the S1P1 receptor.
Methodology: Flow cytometry is used to quantify the cell surface expression of the S1P1 receptor.
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Cell Culture: C6 glioma cells heterologously expressing HA-tagged human S1P1 receptors are cultured.
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Treatment: The cells are exposed to ponesimod for a defined period (e.g., 4 hours).
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Staining: The cells are stained with an antibody that specifically recognizes the extracellular HA-tag of the S1P1 receptor.
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Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in fluorescence intensity in ponesimod-treated cells compared to untreated cells indicates receptor internalization.
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Sustained Internalization: To assess the duration of internalization, after the initial treatment, the cells are washed and cultured in a compound-free medium for an extended period (e.g., 18 hours) before flow cytometric analysis.
Functional Antagonism Assay
Objective: To evaluate the functional consequence of S1P1 receptor internalization by measuring the inhibition of S1P-induced downstream signaling.
Methodology: Measurement of intracellular cyclic AMP (cAMP) levels or calcium (Ca²⁺) mobilization.
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cAMP Assay (AlphaScreen):
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Cell Preparation: Human primary astrocytes are treated with ponesimod for 18 hours.
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Stimulation: The cells are then stimulated with the natural ligand S1P in the presence of a phosphodiesterase inhibitor.
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Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. A reduction in the S1P-induced cAMP response in ponesimod-pretreated cells demonstrates functional antagonism.
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Calcium Mobilization Assay:
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Cell Loading: Human primary astrocytes are pretreated with ponesimod and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
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Stimulation: The cells are stimulated with S1P.
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Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. Inhibition of the S1P-induced calcium signal in ponesimod-treated cells indicates functional antagonism.
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Caption: Experimental workflow for ponesimod characterization.
Conclusion
Ponesimod is a highly selective S1P1 receptor modulator with a well-defined mechanism of action that underpins its efficacy in treating relapsing multiple sclerosis. Its distinct chemical structure and favorable physicochemical properties contribute to its oral bioavailability and rapid, reversible pharmacological effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ponesimod and the development of next-generation S1P receptor modulators. A thorough understanding of its signaling pathways and the methodologies used for its characterization is essential for researchers and clinicians working to advance the treatment of autoimmune diseases.
